molecular formula C23H32N6O2 B2562250 8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione CAS No. 868147-12-0

8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione

Cat. No.: B2562250
CAS No.: 868147-12-0
M. Wt: 424.549
InChI Key: TYBBJDDBWYYFGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the benzylpiperazine and other substituents. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines, and various catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the benzylpiperazine moiety.

Scientific Research Applications

8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione involves its interaction with specific molecular targets. For instance, as a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which play a role in glucose metabolism . This interaction helps regulate blood sugar levels, making it a potential candidate for diabetes treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit DPP-4 with high potency and selectivity makes it a valuable compound for therapeutic research.

Properties

IUPAC Name

8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O2/c1-17(2)9-10-29-19(24-21-20(29)22(30)25-23(31)26(21)3)16-28-13-11-27(12-14-28)15-18-7-5-4-6-8-18/h4-8,17H,9-16H2,1-3H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBBJDDBWYYFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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